molecular formula C9H12N2O3 B189146 Aniline, 2-isopropoxy-5-nitro- CAS No. 53965-13-2

Aniline, 2-isopropoxy-5-nitro-

Cat. No.: B189146
CAS No.: 53965-13-2
M. Wt: 196.2 g/mol
InChI Key: NIHHCJZYYQHCHJ-UHFFFAOYSA-N
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Description

Aniline, 2-isopropoxy-5-nitro- is a chemical compound that is used in various scientific research applications. It is also known as 2-Nitro-5-isopropoxyaniline or simply as Nitroaniline. This compound has been widely studied for its potential applications in the fields of medicine, chemistry, and biology. In

Mechanism of Action

The mechanism of action of Aniline, 2-isopropoxy-5-nitro- is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi. It may also have anti-inflammatory properties by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Aniline, 2-isopropoxy-5-nitro- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

Aniline, 2-isopropoxy-5-nitro- has several advantages and limitations for lab experiments. One of its main advantages is its antibacterial and antifungal properties, which make it useful for studying the effects of various compounds on microbial growth. However, its potential toxicity and limited solubility in water can be a limitation for some experiments.

Future Directions

There are several future directions for the study of Aniline, 2-isopropoxy-5-nitro-. One potential area of research is the development of new synthetic routes for this compound. Another area of research is the investigation of its potential use in the treatment of various diseases, such as bacterial infections and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.
Conclusion:
In conclusion, Aniline, 2-isopropoxy-5-nitro- is a chemical compound that has been widely studied for its potential applications in the fields of medicine, chemistry, and biology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is clear that Aniline, 2-isopropoxy-5-nitro- has great potential for further research and development in various fields of science.

Synthesis Methods

Aniline, 2-isopropoxy-5-nitro- can be synthesized by reacting 2-nitroaniline with isopropyl alcohol in the presence of a catalyst. The reaction takes place at a temperature of around 50-60°C and under normal atmospheric pressure. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

Aniline, 2-isopropoxy-5-nitro- has been widely used in scientific research for its potential applications in the fields of medicine, chemistry, and biology. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a precursor in the synthesis of various organic compounds.

Properties

53965-13-2

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

5-nitro-2-propan-2-yloxyaniline

InChI

InChI=1S/C9H12N2O3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,10H2,1-2H3

InChI Key

NIHHCJZYYQHCHJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N

53965-13-2

Origin of Product

United States

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